molecular formula C12H10N4O B15191148 1-Methyl-3-(2-pyridyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one CAS No. 89660-34-4

1-Methyl-3-(2-pyridyl)-1H-imidazo(4,5-c)pyridin-2(3H)-one

Cat. No.: B15191148
CAS No.: 89660-34-4
M. Wt: 226.23 g/mol
InChI Key: WRLYSTVPYNAYMX-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water, propylene glycol, and methanol, but insoluble in acetone and benzene . This compound is used in various applications, including as a food additive, preservative, and fungicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate typically involves the reaction of 3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining the temperature at around 20°C and ensuring the pH is slightly alkaline .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of high-performance liquid chromatography (HPLC) for purification to ensure the product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug formulation.

    Industry: Utilized as a preservative in food and cosmetic products

Mechanism of Action

The mechanism of action of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves its interaction with cellular components. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • Sodium dehydroacetate
  • Sodium benzoate
  • Potassium sorbate

Comparison

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate is unique due to its specific structure, which allows it to act as both a preservative and a fungicide. Compared to sodium benzoate and potassium sorbate, it has a broader spectrum of antimicrobial activity and is more effective at lower concentrations .

Properties

CAS No.

89660-34-4

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C12H10N4O/c1-15-10-8-13-7-5-9(10)16(12(15)17)11-4-2-3-6-14-11/h2-8H,1H3

InChI Key

WRLYSTVPYNAYMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CN=C2)N(C1=O)C3=CC=CC=N3

Origin of Product

United States

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